4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,2,4-oxadiazole ring
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-9-15-12(21-16-9)8-14-13(18)10-4-6-11(7-5-10)22(19,20)17(2)3/h4-7H,8H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIWFOIIKWFXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes
The 3-methyl-1,2,4-oxadiazole ring is typically constructed via cyclization of amidoxime intermediates. For example:
- Step 1 : Reaction of methylglyoxal with hydroxylamine hydrochloride forms methylglyoxal amidoxime.
- Step 2 : Cyclization using acetic anhydride at 80–100°C yields 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.
- Step 3 : Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride produces (3-methyl-1,2,4-oxadiazol-5-yl)methanamine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C (cyclization) |
| Catalyst/Solvent | Acetic anhydride, ethanol |
| Yield | 68–72% |
Oxidative Desulfurization of Thiosemicarbazides
An alternative method involves oxidative desulfurization of thiosemicarbazides using hypervalent iodine reagents:
- Thiosemicarbazide derivatives are treated with iodobenzene diacetate (PhI(OAc)₂) in dichloromethane, followed by Oxone® (2KHSO₅·KHSO₄·K₂SO₄) to yield the oxadiazole ring.
Advantages :
- High regioselectivity (>90%).
- Mild conditions (room temperature, 6–8 hours).
Synthesis of 4-(Dimethylsulfamoyl)benzoyl Chloride
Sulfamoylation of Benzoic Acid
4-(Dimethylsulfamoyl)benzoic acid is synthesized via sulfamoylation of 4-aminobenzoic acid:
- Step 1 : Diazotization of 4-aminobenzoic acid with NaNO₂/HCl at 0–5°C.
- Step 2 : Reaction with dimethylamine in aqueous NaOH to install the sulfamoyl group.
- Step 3 : Acidification to precipitate the product.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Step 1) |
| pH | 10–12 (Step 2) |
| Yield | 85–88% |
Conversion to Acid Chloride
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2 hours to form the corresponding acyl chloride.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Step 1 : Activation of 4-(dimethylsulfamoyl)benzoyl chloride with EDC/HOBt in dichloromethane.
- Step 2 : Addition of (3-methyl-1,2,4-oxadiazol-5-yl)methanamine at 0°C.
- Step 3 : Stirring at room temperature for 12–16 hours.
Optimization Data :
| Parameter | Value |
|---|---|
| Molar Ratio (EDC) | 1.2 equivalents |
| Solvent | Dichloromethane |
| Yield | 76–80% |
Schotten-Baumann Reaction
A classical approach involves the Schotten-Baumann conditions:
- The acyl chloride is reacted with the amine in a biphasic system (water/dichloromethane) with NaOH to neutralize HCl.
Limitations :
- Lower yields (60–65%) due to hydrolysis side reactions.
One-Pot Tandem Synthesis
A streamlined protocol combines oxadiazole formation and amide coupling in a single vessel:
- In situ generation of the oxadiazole : From methylglyoxal amidoxime using iodine as an oxidant.
- Direct amidation : Addition of 4-(dimethylsulfamoyl)benzoyl chloride without intermediate isolation.
Advantages :
- Reduced purification steps.
- Total yield improved to 70–75%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide-Mediated | 76–80 | ≥95 | High efficiency |
| Schotten-Baumann | 60–65 | 85–90 | Simplicity |
| One-Pot Tandem | 70–75 | ≥90 | Process intensification |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or the formation of amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. Specifically, studies have indicated that derivatives of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.
For instance, a study demonstrated that certain sulfonamide derivatives showed IC50 values for CA IX inhibition ranging from 10.93 to 25.06 nM, indicating potent activity against this target . Additionally, these compounds were able to induce apoptosis in MDA-MB-231 breast cancer cells significantly more than controls.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. The inhibition of carbonic anhydrases in bacteria can interfere with their growth and biofilm formation. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzene sulfonamide derivatives, including those based on the oxadiazole structure. The compounds were tested against various cancer cell lines and demonstrated significant anticancer activity through mechanisms involving apoptosis and enzyme inhibition .
Case Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial efficacy of similar compounds against common bacterial strains. The results indicated that several derivatives exhibited substantial antibacterial activity, suggesting their potential as new therapeutic agents for treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole ring and the sulfonamide group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,4-oxadiazol-3-yl)benzenamine
- 1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate
- 2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-1,2,4-triazol-3-one
Uniqueness
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its structural features, which include a benzamide core, a dimethylsulfamoyl group, and a 1,2,4-oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylsulfamoyl group and a 1,2,4-oxadiazole moiety, known for their diverse biological properties. The structural formula can be summarized as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 284.34 g/mol
Table 1: Structural Components
| Component | Description |
|---|---|
| Dimethylsulfamoyl | Sulfonamide group with two methyl groups |
| 1,2,4-Oxadiazole | Heterocyclic ring contributing to bioactivity |
| Benzamide | Aromatic amide providing stability |
Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole structure exhibit significant anticancer properties. In particular, compounds containing this moiety have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : This action leads to alterations in gene expression that can trigger apoptosis in cancer cells .
- Antioxidant Properties : The compound may reduce oxidative stress in cells, contributing to its anticancer effects .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant effects. In animal models, it demonstrated significant activity against induced seizures:
- ED50 Values : Studies show effective dosage ranges for seizure inhibition comparable to existing anticonvulsants .
Anti-inflammatory and Analgesic Effects
The oxadiazole derivatives have been reported to possess anti-inflammatory properties. They inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway:
- Mechanism of Action : By blocking COX enzymes, these compounds can reduce the production of pro-inflammatory mediators .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its efficacy may stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Properties :
- Anticonvulsant Efficacy :
- Anti-inflammatory Effects :
Table 2: Summary of Biological Activities
| Activity Type | Efficacy Observed | Mechanism of Action |
|---|---|---|
| Anticancer | Significant | HDAC inhibition, oxidative stress reduction |
| Anticonvulsant | Effective | Modulation of neurotransmitter release |
| Anti-inflammatory | High | COX inhibition |
| Antimicrobial | Moderate | Disruption of bacterial metabolism |
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters influencing the yield and purity of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide during synthesis? A: Key parameters include solvent polarity (e.g., DMF vs. THF), reaction temperature (optimized between 60–80°C for cyclization steps), and stoichiometric ratios of intermediates. For example, the formation of the oxadiazole ring requires precise control of dehydrating agents (e.g., POCl₃ or PCl₃) to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
Advanced Synthesis: Regioselectivity
Q: How can regioselectivity be controlled during the formation of the 1,2,4-oxadiazole ring in this compound? A: Regioselectivity is influenced by the choice of activating agents (e.g., HATU or EDCl for amide coupling) and the electronic nature of substituents. Computational modeling (DFT) can predict favorable tautomeric forms, while microwave-assisted synthesis reduces competing pathways. Cyclization under acidic conditions (e.g., HCl/EtOH) favors the 5-substituted oxadiazole isomer .
Basic Structural Characterization
Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A: Use a combination of:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
